Amino-PEG20-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-PEG20-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Scientific Research Applications
Application in Cancer Treatment
Amino-PEG20-acid, particularly in the form of Pegylated arginine deiminase (ADI-PEG20), is primarily researched for its potential in cancer treatment. ADI-PEG20 functions by depleting arginine, a nonessential amino acid, which some tumors such as malignant melanoma and hepatocellular carcinoma depend on due to their inability to synthesize arginine from citrulline. This arginine auxotrophy is due to the lack of argininosuccinate synthetase, an essential enzyme for arginine synthesis. Research has shown that ADI-PEG20 can inhibit the growth of human melanomas and hepatocellular carcinomas both in vitro and in vivo. Clinical trials have indicated its potential antitumor activity with tolerable side effects, necessitating further large-scale trials for a comprehensive evaluation (Feun & Savaraj, 2006); (Feun et al., 2008).
Enhancing Sensitivity to Radiotherapy
ADI-PEG20 has been explored as an adjunct to radiotherapy in treating pancreatic cancer. The enzyme's ability to deplete exogenous arginine sensitizes ASS1-deficient pancreatic cancer cells to radiation. This sensitization is linked to the induction of endoplasmic reticulum stress and apoptosis in the tumor cells, as evidenced by increased expression of related proteins and enhanced expression of ER stress markers in xenograft models (Singh et al., 2019).
Potential in Prostate Cancer Therapy
In prostate cancer, the efficacy of ADI-PEG20 correlates with the deficiency of argininosuccinate synthetase (ASS). ASS-deficient prostate cancer cells, like CWR22Rv1, are susceptible to ADI-PEG20, which induces autophagy and caspase-independent apoptosis. Interestingly, inhibiting autophagy enhances ADI-PEG20-induced cell death, suggesting a potential novel therapy for prostate cancer treatment (Kim et al., 2009).
Application in Myxofibrosarcomas
Research on myxofibrosarcomas revealed ASS1 as a novel tumor suppressor. ASS1 deficiency in these tumors, often due to promoter hypermethylation, correlates with clinical aggressiveness and sensitivity to ADI-PEG20. ASS1-deficient cell lines showed susceptibility to this agent, with dose-dependent reductions in viability and tumor growth, indicating a therapeutic relevance in this cancer type (Huang et al., 2013).
Exploring Biomarkers for Sensitivity
Studies have also focused on identifying biomarkers that may indicate enhanced sensitivity to ADI-PEG20. The potential to personalize arginine deprivation therapy for patients with cancer could significantly advance treatment strategies (Field et al., 2023).
Properties
Molecular Formula |
C43H87NO22 |
---|---|
Molecular Weight |
970.15 |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C43H87NO22/c44-2-4-48-6-8-50-10-12-52-14-16-54-18-20-56-22-24-58-26-28-60-30-32-62-34-36-64-38-40-66-42-41-65-39-37-63-35-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-51-11-9-49-7-5-47-3-1-43(45)46/h1-42,44H2,(H,45,46) |
InChI Key |
KHCODMGEHSONAW-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amino-PEG20-acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.